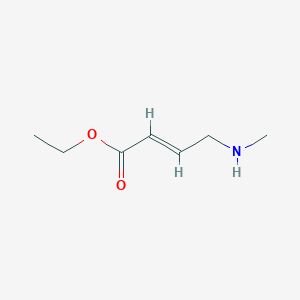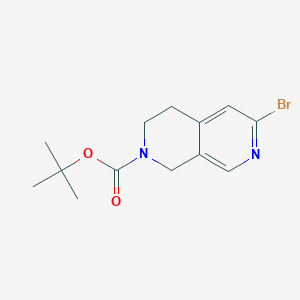![molecular formula C21H27F3N4O B13442029 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridinone core, a piperazine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the pyridinone core. The piperazine ring is then introduced through a series of nucleophilic substitution reactions. The trifluoromethyl group is usually added via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various functional groups.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups, which often exhibit unique chemical and biological properties.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H27F3N4O |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-[[4-[3-(4-methylpiperazin-1-yl)propylamino]phenyl]methyl]-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C21H27F3N4O/c1-26-11-13-27(14-12-26)10-2-9-25-19-6-3-17(4-7-19)15-28-16-18(21(22,23)24)5-8-20(28)29/h3-8,16,25H,2,9-15H2,1H3 |
Clave InChI |
QQIYZFHTOAXUGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


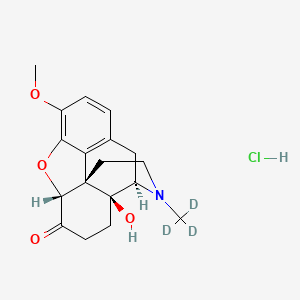

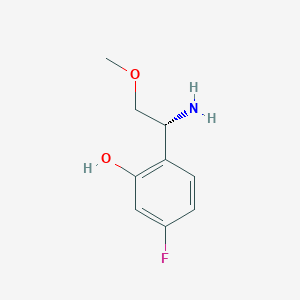
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
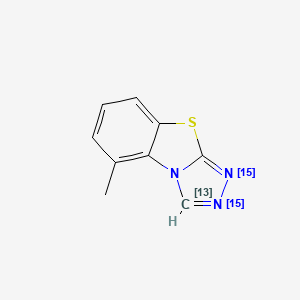
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
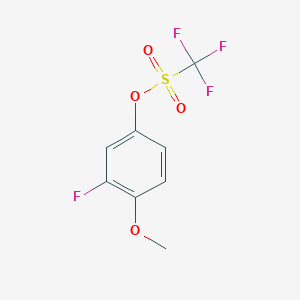


![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)

